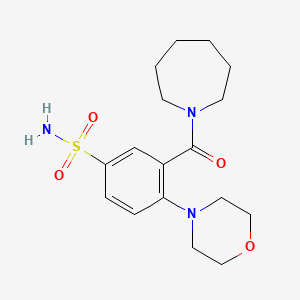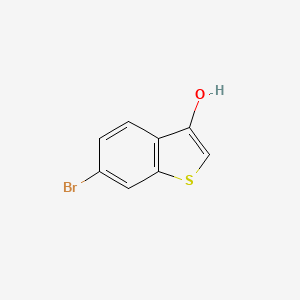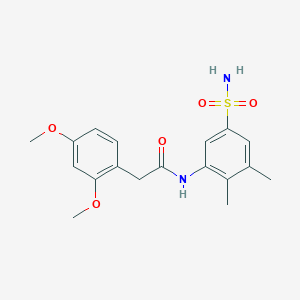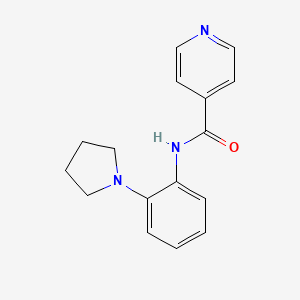
3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide is a complex organic compound that features a combination of azepane, morpholine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of azepane derivatives, which are then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage. The morpholine group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide
- 6,6-Dihalo-2-azabicyclo[3.1.0]hexane
- 7,7-Dihalo-2-azabicyclo[4.1.0]heptane
Uniqueness
3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-(azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c18-25(22,23)14-5-6-16(19-9-11-24-12-10-19)15(13-14)17(21)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADLJZIVAZUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7673334.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7673338.png)


![3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole](/img/structure/B7673355.png)
![4-[(4-Amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B7673359.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole](/img/structure/B7673369.png)

![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7673400.png)
![3-[2-(3-Ethoxyphenyl)ethylsulfamoyl]-4-fluorobenzoic acid](/img/structure/B7673402.png)
![Propan-2-yl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B7673412.png)
![1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one](/img/structure/B7673413.png)
![N-[2-(3,4-dichloroanilino)-2-oxoethyl]-N-methyl-3-pyrrol-1-ylbenzamide](/img/structure/B7673414.png)
